1,2-Dimethylnaphthalene

Beschreibung

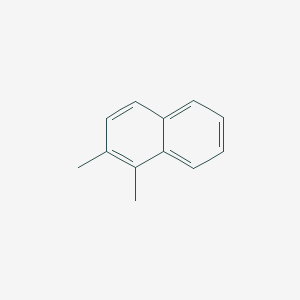

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLZIZAQLLYXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058717 | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

214 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.01 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

28804-88-8, 573-98-8 | |

| Record name | DIMETHYLNAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20247 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23T7O135BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene is an aromatic hydrocarbon belonging to the polycyclic aromatic hydrocarbon (PAH) family.[1] As one of the ten isomers of dimethylnaphthalene, it is a component of crude oil and coal tar.[1] This compound serves as a significant intermediate in the synthesis of various fine chemicals, including pharmaceuticals and dyes.[1] A thorough understanding of its physical and chemical properties is paramount for its effective handling, synthesis, and application in research and development. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic aromatic odor.[2] Its physical state and key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂ | [3][4] |

| Molecular Weight | 156.22 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Odor | Characteristic aromatic | [2] |

| Melting Point | -2 to -1 °C | [3] |

| Boiling Point | 266-267 °C | [3] |

| Density | 1.013 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.615 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Practically insoluble | [1] |

| Toluene | Soluble | [1] |

| Benzene | Soluble | [1] |

| Chloroform | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H NMR | Data not explicitly found in search results | ||

| ¹³C NMR | Data not explicitly found in search results |

Note: While specific chemical shifts for this compound were not available in the provided search results, general protocols for obtaining such data are described in the experimental section.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Key fragments observed in electron ionization (EI) mass spectrometry are:

| m/z | Relative Intensity (%) |

| 156 | 89.43 |

| 141 | 99.99 |

| 115 | 33.82 |

| 63 | 38.44 |

| 51 | 43.56 |

(Source: NIST Mass Spectrometry Data Center)

Experimental Protocols

This section details the methodologies for determining the key physical and spectroscopic properties of this compound.

Determination of Melting Point

Method: Differential Scanning Calorimetry (DSC)

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.

Determination of Boiling Point

Method: Capillary Method (Siwoloboff's Method)

A small amount of this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Method: Pycnometer Method

A clean, dry pycnometer (a small glass flask of known volume) is weighed empty. It is then filled with this compound, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Refractive Index

Method: Abbé Refractometer

A few drops of this compound are placed on the prism of an Abbé refractometer. The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 30° or 90° pulse, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is coupled to a mass spectrometer.

Analysis: A small volume of the sample is injected into the GC inlet, where it is vaporized. The components are separated on the column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.

Chemical Properties and Reactions

This compound exhibits chemical properties characteristic of aromatic hydrocarbons, including susceptibility to electrophilic substitution and oxidation reactions.

Synthesis

A common synthetic route to dimethylnaphthalenes involves a multi-step process starting from the reaction of an appropriate xylene isomer with butadiene.[1] This is followed by cyclization and dehydrogenation steps.[1]

Caption: Synthesis of this compound.

Oxidation

Dimethylnaphthalenes can be oxidized to the corresponding naphthalenedicarboxylic acids.[1] This reaction is typically carried out in the liquid phase using oxygen or air in the presence of a catalyst system, often in an acetic acid solvent at elevated temperature and pressure.[1]

Caption: Oxidation of this compound.

Metabolism

In biological systems, this compound undergoes metabolic transformation. Studies in rats have shown that it is metabolized through ring hydroxylation and oxidation of the methyl groups, followed by conjugation for excretion.

Caption: Metabolic pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, essential for its application in scientific research and industrial processes. The summarized data tables, detailed experimental protocols, and visual representations of its synthesis and metabolism offer a valuable resource for professionals in chemistry and drug development. Further research to delineate the precise spectroscopic assignments and explore a broader range of chemical reactivity will continue to enhance our understanding and utilization of this versatile compound.

References

An In-depth Technical Guide to 1,2-Dimethylnaphthalene (CAS Number: 573-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene is an aromatic hydrocarbon belonging to the polycyclic aromatic hydrocarbon (PAH) family. It is characterized by a naphthalene (B1677914) core substituted with two methyl groups at the 1 and 2 positions.[1] This compound is of interest to researchers in various fields, including environmental science, toxicology, and chemical synthesis, due to its presence in petroleum products and as a potential intermediate in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential biological interactions of this compound.

Core Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Characteristic aromatic odor | [1][3] |

| Melting Point | -2 to -1 °C (28 to 30 °F) | [2][4] |

| Boiling Point | 266 - 267 °C (510.8 - 512.6 °F) | [2][3][5] |

| Density | 1.013 g/cm³ at 25 °C | [3][4] |

| Flash Point | > 110 °C (> 230 °F) | [3][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| CAS Number | 573-98-8 | [1][2] |

Table 2: Spectral Data

| Spectroscopic Technique | Key Data and Interpretation | Reference |

| ¹H NMR | Signals corresponding to aromatic and methyl protons are expected. The integration of these signals can confirm the proton ratio. | [7][8] |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | [3] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 156. Fragmentation patterns can provide structural information. | [7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H stretching and C=C stretching in the aromatic ring are expected. | [7] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement | Reference |

| Not classified as a hazardous substance or mixture according to GHS.[4][7][9] | Observe good industrial hygiene practices.[9] | [4][7][9] |

| May cause irritation.[7] | Avoid contact with skin, eyes, and clothing.[3] | [3][7] |

| The toxicological properties have not been fully investigated.[3] | Wear appropriate protective gloves and clothing.[3] | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods for similar compounds and should be adapted as necessary for specific experimental conditions.

Protocol 1: Synthesis of this compound via Diels-Alder Reaction

This protocol describes a plausible synthetic route starting from o-xylene (B151617) and maleic anhydride (B1165640), followed by dehydrogenation.

Step 1: Diels-Alder Reaction of o-Xylene with Maleic Anhydride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-xylene (1.2 equivalents) and maleic anhydride (1 equivalent).

-

Heat the reaction mixture to reflux for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The Diels-Alder adduct will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold hexane.

Step 2: Dehydrogenation of the Diels-Alder Adduct

-

Combine the dried adduct with a dehydrogenation catalyst, such as 10% Palladium on carbon (Pd/C), in a suitable high-boiling solvent (e.g., decalin).

-

Heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by GC-MS for the formation of this compound.

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid derivatives of this compound or the compound itself if it can be solidified at low temperatures.

-

Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., methanol (B129727) or ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.

-

Perform a hot filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general conditions for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC-MS System: A standard GC-MS system equipped with a capillary column is used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum.

Biological Activity and Metabolism

Metabolism

Studies in rats have shown that this compound is metabolized and excreted. The primary routes of elimination are through feces and urine, with over 93% of the administered dose excreted within 72 hours.[10] The metabolism involves several key pathways, including ring hydroxylation and oxidation of the methyl groups.[10]

The identified urinary metabolites in rats include:

-

1,2-Dimethylnaphthol

-

1-Methylnaphthalene-2-methanol

-

1-Methyl-2-naphthoic acid

-

1,2-Dimethylthionaphthalene

-

1,2-Dimethylmethylthionaphthalene[10]

This metabolic profile suggests the involvement of cytochrome P450 enzymes in the initial oxidative steps.[5][11]

Potential Cellular Effects

While direct studies on the cellular signaling effects of this compound are limited, the effects of its parent compound, naphthalene, and other PAHs can provide some insights. Naphthalene and its metabolites can cause cellular damage, particularly in the respiratory tract.[1][3] The formation of reactive intermediates during metabolism is a key mechanism of toxicity for many PAHs. These reactive metabolites can bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The cellular response to such damage can involve the activation of various stress-response signaling pathways.

Visualizations

References

- 1. healtheffects.org [healtheffects.org]

- 2. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nacatsoc.org [nacatsoc.org]

- 9. docsity.com [docsity.com]

- 10. Metabolism and excretion of polycyclic aromatic hydrocarbons in rat and in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethylnaphthalene, a bicyclic aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols are provided for each technique, offering a foundational understanding of the data acquisition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 2H | Ar-H |

| 7.50 - 7.40 | m | 2H | Ar-H |

| 7.35 - 7.25 | m | 2H | Ar-H |

| 2.55 | s | 3H | -CH₃ |

| 2.45 | s | 3H | -CH₃ |

Note: The specific assignments of the aromatic protons can be complex due to overlapping multiplets. Further 2D NMR experiments would be required for unambiguous assignment.

¹³C NMR Data[1][2]

Table 2: ¹³C NMR Chemical Shifts for this compound [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Ar-C (quaternary) |

| 134.8 | Ar-C (quaternary) |

| 132.1 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 127.9 | Ar-CH |

| 127.2 | Ar-CH |

| 125.8 | Ar-CH |

| 125.3 | Ar-CH |

| 124.9 | Ar-CH |

| 20.7 | -CH₃ |

| 14.6 | -CH₃ |

Note: The assignments are based on typical chemical shift ranges for substituted naphthalenes. Definitive assignments would require advanced NMR techniques.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (from -CH₃) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| 810 - 750 | Strong | Aromatic C-H out-of-plane bending |

Experimental Protocol for IR Spectroscopy

The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the neat technique.

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[3]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum. A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data[4][5]

The mass spectrum of this compound is typically obtained using Electron Ionization (EI).

Table 4: Key Mass Spectral Data for this compound [4][5]

| m/z | Relative Intensity (%) | Assignment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 141 | 85 | [M - CH₃]⁺ |

| 115 | 30 | [M - CH₃ - C₂H₂]⁺ |

Experimental Protocol for Mass Spectrometry

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is commonly used for sample introduction, which separates the compound from any impurities before it enters the mass spectrometer.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

Data Acquisition:

-

GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

-

MS Conditions: The separated compound is ionized in the EI source, typically at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer can be rationalized as follows. The initial event is the removal of an electron to form the molecular ion ([M]⁺) at m/z 156. The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) to form a stable tropylium-like cation at m/z 141. Further fragmentation can occur through the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z 115.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by a naphthalene (B1677914) core substituted with two methyl groups at the 1 and 2 positions. As with other dimethylnaphthalenes, it is of significant interest in diverse fields, including organic synthesis, materials science, and toxicology. Understanding the molecular structure, isomerism, and physicochemical properties of dimethylnaphthalenes is crucial for applications ranging from the synthesis of advanced polymers to the assessment of environmental impact and metabolic fate. This technical guide provides a comprehensive overview of this compound and its isomers, with a focus on their structural characteristics, physicochemical data, and relevant experimental methodologies.

Molecular Structure and Isomerism

The core structure of this compound is the bicyclic aromatic naphthalene system. The addition of two methyl groups to this backbone gives rise to ten possible structural isomers, each with unique physical and chemical properties determined by the relative positions of the methyl substituents. The ten isomers of dimethylnaphthalene are:

-

This compound

-

1,3-Dimethylnaphthalene

-

1,4-Dimethylnaphthalene

-

1,5-Dimethylnaphthalene

-

1,6-Dimethylnaphthalene

-

1,7-Dimethylnaphthalene

-

1,8-Dimethylnaphthalene

-

2,3-Dimethylnaphthalene

-

2,6-Dimethylnaphthalene

-

2,7-Dimethylnaphthalene

The steric and electronic effects resulting from the different substitution patterns significantly influence properties such as melting point, boiling point, and chromatographic behavior.

The Geochemical Significance and Analysis of 1,2-Dimethylnaphthalene in Crude Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 1,2-dimethylnaphthalene and other dimethylnaphthalene (DMN) isomers in crude oil. It details their geochemical significance as biomarkers, the analytical methodologies for their quantification, and the interpretation of their distribution patterns. This document is intended to serve as a valuable resource for professionals in geochemistry, petroleum exploration, and related scientific fields.

Introduction to Dimethylnaphthalenes as Petroleum Biomarkers

Dimethylnaphthalenes (DMNs) are bicyclic aromatic hydrocarbons that are important biomarkers in petroleum geochemistry.[1] The relative distribution of the ten DMN isomers within crude oil and source rock extracts provides critical insights into the original organic matter input, the thermal maturity of the source rock, and the depositional environment.[1] The abundance of these isomers is not random; it is governed by the thermodynamic stability of each isomer and the nature of their biological precursors.[1]

The precursors for DMNs are primarily derived from two major types of organic matter: terrestrial higher plants and marine organisms like algae and bacteria.[1]

Data Presentation: Dimethylnaphthalene Ratios

While the absolute concentration of individual dimethylnaphthalene isomers like this compound is not commonly reported in geochemical literature, the ratios of different DMN isomers are widely used as powerful indicators for source rock characterization and thermal maturity assessment.

Table 1: Dimethylnaphthalene Ratios for Source Rock Characterization

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a contribution from terrestrial organic matter, while low values (<1.0) are indicative of a marine source.[1] |

Table 2: Dimethylnaphthalene Ratios for Thermal Maturity Assessment

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity. |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity. |

| Methylnaphthalene Ratio (MNR) | [2-MN] / [1-MN] | Increases with increasing thermal maturity.[1] |

Table 3: Correlation of DMN Ratios with Vitrinite Reflectance (%Ro)

| Maturity Level | Approximate %Ro | Typical DNR-1 Range | Typical MNR Range |

| Immature | < 0.5 | < 1.0 | < 1.0 |

| Early Mature (Oil Window) | 0.5 - 0.8 | 1.0 - 4.0 | 1.0 - 2.0 |

| Peak Mature (Oil Window) | 0.8 - 1.1 | 4.0 - 8.0 | 2.0 - 3.5 |

| Late Mature (Gas Window) | > 1.1 | > 8.0 | > 3.5 |

| Note: These values are approximate and can be influenced by the type of source rock and heating rate.[1] |

Experimental Protocols

The accurate quantification of dimethylnaphthalenes in crude oil requires a multi-step analytical approach involving sample preparation to isolate the aromatic fraction followed by instrumental analysis.

Sample Preparation: Fractionation of Crude Oil

To minimize the complexity of the crude oil matrix, the sample is first fractionated to isolate the aromatic hydrocarbons.[1]

1. Deasphalting:

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltenes from the insoluble asphaltene fraction.[1]

-

Concentrate the maltene fraction using a rotary evaporator.[1]

2. Column Chromatography:

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).[1]

-

Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[1]

-

Concentrate the aromatic fraction to a known volume.[1]

GC-MS Analysis

The isolated aromatic fraction is then analyzed using a high-resolution capillary Gas Chromatography-Mass Spectrometry (GC-MS) system.[1]

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.[1]

-

Capillary Column: A non-polar or semi-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[1]

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.[1]

GC Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[1]

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended to enhance sensitivity and selectivity for DMN isomers.[1]

-

Ions to Monitor:

Visualizations

The following diagrams illustrate the geochemical pathways leading to the formation of dimethylnaphthalenes and the analytical workflow for their quantification.

Caption: Geochemical pathways of DMN formation.

Caption: Analytical workflow for DMNs.

Conclusion

The analysis of dimethylnaphthalenes provides a robust tool for petroleum systems analysis. By understanding the relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a foundation for the application of DMN biomarker analysis in both research and industrial settings.[1]

References

An In-Depth Technical Guide on the Environmental Fate and Transport of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is a component of crude oil and various refined petroleum products. Its presence in the environment, primarily through industrial releases, oil spills, and incomplete combustion of organic materials, necessitates a thorough understanding of its environmental fate and transport. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the physicochemical properties, environmental distribution, degradation pathways, and mobility of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this compound and in developing strategies for its remediation.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physical and chemical properties. These properties determine its partitioning between different environmental compartments, its potential for long-range transport, and its susceptibility to various degradation processes. A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₂H₁₂ | - | [1][2] |

| Molecular Weight | 156.22 | g/mol | [1][2] |

| Melting Point | -2 to -1 | °C | [2] |

| Boiling Point | 266 to 267 | °C | [2] |

| Water Solubility | Data not available | mg/L | |

| Vapor Pressure | Data not available | Pa | |

| Henry's Law Constant | 4.2 x 10⁻⁴ (estimated for 1,6-Dimethylnaphthalene) | atm·m³/mol | [3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.3 | - | [1] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 4900 (estimated for 1,6-Dimethylnaphthalene) | L/kg | [3] |

Environmental Fate and Transport

The environmental fate of this compound is a complex interplay of transport and transformation processes that determine its concentration, persistence, and potential for exposure in various environmental media.

Transport

Atmospheric Transport: Due to its semi-volatile nature, this compound can partition between the gas and particulate phases in the atmosphere. The estimated Henry's Law constant for the related isomer 1,6-Dimethylnaphthalene (4.2 x 10⁻⁴ atm·m³/mol) suggests that volatilization from water surfaces can be an important transport process.[3] In the atmosphere, it can be transported over long distances before being removed by wet or dry deposition.

Transport in Water: In the aquatic environment, the transport of this compound is influenced by its moderate to low water solubility and its tendency to adsorb to suspended solids and sediments. Its high Log Kow value of 4.3 indicates a strong affinity for organic matter.[1]

Transport in Soil: The mobility of this compound in soil is expected to be low. The estimated high Koc value for 1,6-Dimethylnaphthalene (4900 L/kg) suggests strong adsorption to soil organic matter, which limits its potential for leaching into groundwater.[3]

Transformation and Degradation

Abiotic Degradation:

-

Photodegradation: In the atmosphere, this compound is expected to undergo indirect photooxidation primarily through reactions with hydroxyl (OH) radicals. While specific data for this compound is unavailable, PAHs are generally susceptible to photodegradation.

Biotic Degradation: Biodegradation is a key process for the removal of this compound from the environment. Both aerobic and anaerobic microorganisms have been shown to degrade naphthalenes and substituted naphthalenes.

-

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of methylnaphthalenes is well-documented, particularly by bacteria of the genus Pseudomonas.[4][5] The degradation is typically initiated by a dioxygenase enzyme that hydroxylates one of the aromatic rings. The pathway likely proceeds through the formation of dimethyl-dihydrodiols, which are further oxidized to catechols. Subsequent ring cleavage leads to intermediates that can enter central metabolic pathways. An alternative pathway involves the oxidation of a methyl group to a carboxylic acid. A proposed aerobic degradation pathway for this compound is illustrated in the diagram below.

-

Anaerobic Biodegradation: Under anoxic conditions, such as in sediments and some groundwater environments, the anaerobic degradation of naphthalenes can occur, often coupled with sulfate (B86663) reduction, denitrification, or methanogenesis.[6][7][8] The initial activation of the aromatic ring under anaerobic conditions is a critical and often rate-limiting step. For some methylnaphthalenes, this can involve the addition of fumarate (B1241708) to the methyl group.[6]

Bioaccumulation

The high Log Kow value of this compound (4.3) suggests a significant potential for bioaccumulation in aquatic organisms.[1] It is likely to accumulate in the fatty tissues of fish and other organisms, with the potential for biomagnification through the food chain.

Quantitative Data on Environmental Fate

The following table summarizes the available quantitative data on the environmental fate of this compound and related compounds. The scarcity of experimental data for this compound necessitates the inclusion of data for surrogate compounds and estimated values, which should be interpreted with caution.

| Parameter | Value | Environmental Compartment | Comments | Reference |

| Henry's Law Constant | 4.2 x 10⁻⁴ | Air-Water | Estimated for 1,6-Dimethylnaphthalene. Indicates potential for volatilization from water. | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 4900 | Soil/Sediment | Estimated for 1,6-Dimethylnaphthalene. Suggests low mobility in soil. | [3] |

| Biodegradation Half-life (Aerobic) | Data not available | Soil | Half-lives for naphthalene (B1677914) in soil can range from a few days to several weeks, depending on environmental conditions and microbial populations.[9] | |

| Biodegradation Half-life (Aerobic) | Data not available | Water | For readily biodegradable substances, a default half-life of 15 days in freshwater is often used for modeling purposes.[10] However, the biodegradability of this compound has not been formally classified. | |

| Bioconcentration Factor (BCF) | Data not available | Aquatic Biota | A high Log Kow suggests a high potential for bioconcentration. |

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are available to determine the environmental fate and transport of chemicals. The following sections describe the methodologies for key experiments.

Adsorption/Desorption: OECD 106 / EPA 835.1230 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption of a chemical in soil, which provides an indication of its mobility.[11][12][13][14][15][16]

-

Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Soil Preparation: A minimum of five different soil types with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved.

-

Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessels.

-

Adsorption Phase: Known concentrations of the test substance are added to soil samples in centrifuge tubes. The tubes are agitated at a constant temperature until equilibrium is reached.

-

Separation and Analysis: The soil and solution are separated by centrifugation. The concentration of the test substance in the supernatant is determined by a suitable analytical method (e.g., HPLC, GC-MS).

-

Desorption Phase: The supernatant is removed, and a fresh solution without the test substance is added to the soil. The mixture is equilibrated again to determine the extent of desorption.

-

-

Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. Adsorption and desorption isotherms (e.g., Freundlich isotherms) are plotted to describe the concentration-dependent sorption behavior.[17]

Ready Biodegradability: OECD 301

This series of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.[18][19][20][21][22]

-

Principle: The test substance is incubated with a mixed population of aerobic microorganisms in a mineral medium. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen (O₂) consumption.

-

Procedure (Example: CO₂ Evolution Test - OECD 301B):

-

Inoculum: A mixed microbial inoculum is obtained from the activated sludge of a domestic wastewater treatment plant.

-

Test Setup: The test substance, mineral medium, and inoculum are added to flasks. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days. CO₂-free air is passed through the flasks, and the evolved CO₂ is trapped in a potassium hydroxide (B78521) solution.

-

Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.

-

-

Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% biodegradation within a 10-day window during the 28-day test period.[21]

Aerobic and Anaerobic Transformation in Soil: OECD 307

This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[23][24][25][26][27]

-

Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples, which are then incubated under controlled conditions. The disappearance of the parent compound and the formation and decline of transformation products are monitored over time.

-

Procedure:

-

Soil: At least three different soil types are used. The soil is brought to a specific moisture content.

-

Test Setup: The test substance is applied to the soil samples in incubation vessels (e.g., biometers). For aerobic testing, a continuous flow of humidified air is provided. For anaerobic testing, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) after an initial aerobic phase to establish reducing conditions.

-

Incubation: The vessels are incubated in the dark at a constant temperature for up to 120 days.

-

Sampling and Analysis: At various time points, replicate soil samples are extracted with appropriate solvents. The parent compound and transformation products in the extracts are separated and quantified using techniques like HPLC with radioactivity detection and/or mass spectrometry. Evolved ¹⁴CO₂ (in aerobic tests) or volatile organic compounds are trapped and quantified.

-

-

Data Analysis: The rate of degradation of the parent compound is determined, and the degradation half-life (DT₅₀) is calculated. A mass balance is performed to account for the distribution of radioactivity among the parent compound, transformation products, mineralized products (¹⁴CO₂), and non-extractable residues. The degradation pathway is elucidated by identifying the major transformation products.

Visualizations

Proposed Aerobic Biodegradation Pathway of this compound

References

- 1. This compound | C12H12 | CID 11317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2-dimethyl- (CAS 573-98-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,6-Dimethylnaphthalene | C12H12 | CID 11328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ecetoc.org [ecetoc.org]

- 11. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 19. oecd.org [oecd.org]

- 20. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 21. contractlaboratory.com [contractlaboratory.com]

- 22. concawe.eu [concawe.eu]

- 23. biotecnologiebt.it [biotecnologiebt.it]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 27. shop.fera.co.uk [shop.fera.co.uk]

Toxicological Profile of 1,2-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dimethylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is a component of various industrial processes and environmental mixtures. A comprehensive understanding of its toxicological profile is essential for risk assessment and the development of safety protocols. This technical guide provides a detailed overview of the current knowledge regarding the toxicological properties of this compound, with a focus on its physicochemical characteristics, toxicokinetics, and mechanisms of toxicity. Due to a notable lack of specific quantitative toxicity data for this compound, this guide also presents data for the closely related compounds naphthalene (B1677914), 1-methylnaphthalene, and 2-methylnaphthalene (B46627) to provide a comparative context. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PAHs and their potential health impacts.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 156.23 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 266-267 °C | --INVALID-LINK-- |

| Melting Point | Not available | --INVALID-LINK-- |

| Density | 1.013 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure | Not available | --INVALID-LINK-- |

| Water Solubility | Immiscible | --INVALID-LINK-- |

| Log K_ow_ (Octanol-Water Partition Coefficient) | Not available | - |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound have been investigated in rats, providing insights into its behavior within a biological system.

Absorption and Distribution

Following intraperitoneal administration in rats, this compound is rapidly absorbed and distributed throughout the body. The highest concentrations of its radiolabeled form are found in adipose tissue, adrenal glands, liver, spleen, and kidneys within the first few hours of exposure[1]. The peak plasma concentration is observed approximately 4 hours after administration[1].

Metabolism

The metabolism of this compound is a critical determinant of its toxicity. The primary routes of metabolism involve oxidation of both the aromatic ring and the methyl groups[2]. Key metabolic pathways include:

-

Ring Hydroxylation: Introduction of a hydroxyl group onto the naphthalene ring system.

-

Methyl Group Oxidation: Oxidation of one of the methyl groups to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

-

Glutathione Conjugation: Conjugation with glutathione, a key detoxification pathway.

Identified urinary metabolites in rats include 1,2-dimethylnaphthol, 1-methyl-2-naphthoic acid, and 1-methylnaphthalene-2-methanol[1]. The metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes.

Excretion

This compound and its metabolites are primarily excreted from the body via urine and feces. In rats, over 93% of an administered dose is eliminated within 72 hours, with roughly equal amounts found in urine and feces[1][2]. The plasma half-life is approximately 19 hours[1].

Mechanisms of Toxicity

The toxicity of this compound, like other PAHs, is closely linked to its metabolic activation into reactive intermediates.

Metabolic Activation and Formation of Reactive Metabolites

The initial step in the toxicity of many PAHs is their bioactivation by CYP enzymes to form reactive electrophilic metabolites, such as epoxides and dihydrodiols. These reactive intermediates can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage and initiating toxic responses.

Oxidative Stress

The metabolism of this compound can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products can cause damage to cellular components and disrupt normal cellular signaling.

Aryl Hydrocarbon Receptor (AhR) Signaling

PAHs are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus and regulates the expression of a variety of genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1. This can lead to an increased rate of metabolic activation of the PAH itself, creating a feedback loop that can enhance its toxicity.

Quantitative Toxicological Data

A significant data gap exists for the quantitative toxicological profile of this compound. To provide a frame of reference, the following tables summarize available data for naphthalene and its monomethylated derivatives.

Acute Toxicity

| Compound | Test Species | Route | LD₅₀ / LC₅₀ | Reference |

| This compound | Data Not Available | - | - | - |

| Naphthalene | Rat | Oral | 2200-2600 mg/kg | ATSDR (2005) |

| 1-Methylnaphthalene | Rat | Oral | 1840 mg/kg | RTECS |

| 2-Methylnaphthalene | Mouse | Intraperitoneal | 870 mg/kg | RTECS |

Subchronic and Chronic Toxicity (NOAEL/LOAEL)

| Compound | Test Species | Route | Duration | NOAEL | LOAEL | Endpoint | Reference |

| This compound | Data Not Available | - | - | - | - | - | - |

| Naphthalene | Rat | Inhalation | 2 years | 10 ppm | 30 ppm | Nasal Lesions | NTP (2000) |

| Naphthalene | Mouse | Oral | 2 years | - | 53 mg/kg/day | Decreased Body Weight | NTP (1992) |

| 1-Methylnaphthalene | Mouse | Oral | 81 weeks | - | 71.6 mg/kg/day | Pulmonary Alveolar Proteinosis | Murata et al. (1993) |

| 2-Methylnaphthalene | Mouse | Oral | 81 weeks | - | 50.3 mg/kg/day | Pulmonary Alveolar Proteinosis | Murata et al. (1997) |

Experimental Protocols

Toxicokinetic Study of this compound in Rats (Kilanowicz & Sapota, 1998)

This section outlines the methodology used in the key toxicokinetic study of this compound.

-

Test Animals: Male Wistar rats.

-

Administration: A single intraperitoneal (i.p.) injection of 28 mg/kg of [³H]-1,2-Dimethylnaphthalene dissolved in olive oil.

-

Sample Collection: Blood, urine, feces, and various tissues (fat, adrenals, liver, spleen, kidneys) were collected at multiple time points up to 72 hours post-administration.

-

Analysis:

-

Radioactivity in samples was measured using liquid scintillation counting to determine the distribution and excretion of the compound.

-

Urinary metabolites were isolated and identified using gas chromatography-mass spectrometry (GC-MS).

-

General Protocols for Toxicity Testing

For acute, subchronic, and chronic toxicity testing, as well as for genotoxicity and carcinogenicity studies where specific data for this compound is lacking, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed. These protocols provide a framework for study design, including animal selection, dose selection, administration, and endpoint evaluation.

Conclusion and Future Directions

The current body of literature provides a foundational understanding of the toxicological profile of this compound, particularly concerning its toxicokinetics and metabolism in rats. However, a significant lack of quantitative toxicity data, including LD₅₀, NOAEL, and LOAEL values, remains a critical knowledge gap. The toxicological profile of this compound is likely similar to that of naphthalene and other methylated naphthalenes, with toxicity mediated by metabolic activation to reactive intermediates, leading to oxidative stress and cellular damage.

Future research should prioritize the following:

-

Quantitative Toxicity Assessment: Conducting comprehensive acute, subchronic, and chronic toxicity studies via oral, inhalation, and dermal routes to establish reliable dose-response relationships and determine key toxicological endpoints.

-

Mechanism of Action: Elucidating the specific CYP enzymes involved in the metabolism of this compound and investigating the precise signaling pathways, including the role of the AhR and oxidative stress, in its toxicity.

-

Genotoxicity and Carcinogenicity: Performing standardized assays to evaluate the mutagenic and carcinogenic potential of this compound.

Addressing these data gaps is crucial for a comprehensive risk assessment and for ensuring the safe handling and management of this compound in both occupational and environmental settings.

References

An In-depth Technical Guide to the Thermal Decomposition of 1,2-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition (pyrolysis) of 1,2-dimethylnaphthalene. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from studies on closely related compounds, such as 1- and 2-methylnaphthalene (B46627) and other dimethylnaphthalene isomers, to project the expected decomposition products, reaction mechanisms, and experimental considerations. This information is critical for professionals in fields ranging from fuel chemistry and environmental science to toxicology, where understanding the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) is paramount.

Introduction to this compound and its Thermal Decomposition

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) core substituted with two methyl groups at adjacent positions. Like other methylated naphthalenes, it is a component of crude oil and coal tar and is released into the environment through the combustion of fossil fuels.[1] The study of its thermal decomposition is crucial for understanding its fate in high-temperature environments such as internal combustion engines and industrial furnaces, as well as for predicting the formation of potentially more harmful byproducts.

Thermal decomposition, or pyrolysis, involves the degradation of a compound at elevated temperatures in an inert atmosphere. For methylated PAHs, this process is typically governed by free-radical mechanisms, leading to a complex mixture of smaller and larger aromatic compounds.[2] Theoretical and experimental studies on analogous compounds demonstrate that the position and number of methyl substituents significantly influence the kinetics and pathways of the decomposition process.[2]

Predicted Thermal Decomposition Products

Based on studies of 1-methylnaphthalene (B46632) and other dimethylnaphthalenes, the thermal decomposition of this compound is expected to proceed through several primary pathways, yielding a range of products. The principal reactions involve the homolytic cleavage of the C-H bonds in the methyl groups and the C-C bonds between the methyl groups and the aromatic ring.

The major anticipated products are:

-

Demethylated Products: Loss of one or both methyl groups to form 1-methylnaphthalene, 2-methylnaphthalene, and naphthalene. Naphthalene is often the most abundant product in the pyrolysis of methylnaphthalenes.

-

Isomerization Products: Migration of methyl groups around the aromatic rings can lead to the formation of other dimethylnaphthalene isomers.

-

Recombination Products: Methyl radicals can recombine with the parent molecule or other fragments to form ethylnaphthalenes and trimethylnaphthalenes.

-

Gaseous Products: Methane is a significant byproduct, formed from the abstracted methyl radicals. Hydrogen gas is also expected at higher decomposition severities.

-

Heavier PAHs and Soot: At higher temperatures and longer residence times, radical-driven polymerization and condensation reactions can lead to the formation of larger polycyclic aromatic compounds and, eventually, soot.

Quantitative Product Distribution (Projected)

| Product Class | Specific Compound | Projected Molar Yield Range (%) | Primary Formation Pathway |

| Gaseous Products | Methane (CH₄) | High | Abstraction of methyl radicals |

| Hydrogen (H₂) | Moderate to High | Dehydrogenation at high severity | |

| Demethylation | 1-Methylnaphthalene | Moderate | Loss of one methyl group |

| 2-Methylnaphthalene | Moderate | Loss of one methyl group & Isomerization | |

| Naphthalene | High | Loss of both methyl groups | |

| Isomerization | Other Dimethylnaphthalene Isomers | Low to Moderate | Intramolecular methyl migration |

| Recombination | Ethylnaphthalenes | Low to Moderate | Recombination of methyl radical with naphthylmethyl radical |

| Trimethylnaphthalenes | Low | Recombination of methyl radical with dimethylnaphthalene | |

| Heavy Products | Dimers (e.g., Dimethylbinaphthalenes) | Low | Recombination of naphthyl-containing radicals |

| Soot/Char | Variable (increases with temperature) | Condensation and polymerization reactions |

Proposed Reaction Mechanisms

The thermal decomposition of this compound is anticipated to follow a free-radical chain reaction mechanism. The key steps are initiation, propagation, and termination.

Initiation

The process begins with the homolytic cleavage of the weakest bonds. For this compound, this is the C-H bond in one of the methyl groups, forming a resonance-stabilized naphthylmethyl radical.

Reaction: this compound → 1-(Methyl)-2-(naphthylmethyl) radical + H•

Figure 1. Initiation step forming a resonance-stabilized radical.

Propagation

The propagation phase involves a series of reactions that generate the main products and regenerate radical species.

-

Hydrogen Abstraction: A radical (R•), such as a hydrogen atom (H•) or a methyl radical (CH₃•), abstracts a hydrogen atom from a methyl group of another this compound molecule, propagating the chain.

-

β-Scission (Demethylation): The naphthylmethyl radical can undergo β-scission, cleaving a C-C bond to release a methyl radical and form a methylnaphthalene molecule. Successive demethylation leads to naphthalene.

-

Isomerization: Intramolecular rearrangement of methyl groups can occur, leading to the formation of other dimethylnaphthalene isomers.

-

Recombination: Radicals can combine to form larger molecules. For instance, a methyl radical can add to a methylnaphthalene molecule to form a trimethylnaphthalene.

The diagram below illustrates the primary decomposition pathways leading to major products.

Figure 2. Simplified reaction pathways for this compound pyrolysis.

Experimental Protocols

The investigation of thermal decomposition products of compounds like this compound is typically conducted using a pyrolysis unit coupled with a gas chromatograph-mass spectrometer (Py-GC-MS). This setup allows for the thermal fragmentation of the sample under controlled conditions and subsequent separation and identification of the volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To thermally decompose this compound at a specified temperature and identify the resulting products.

Materials and Equipment:

-

This compound (high purity)

-

Pyrolyzer (e.g., furnace, Curie Point, or filament-based)

-